N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
Description
N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic small molecule characterized by a quinazolinone core substituted with a morpholino group, a phenethyl chain, and a thioacetamide-linked 3-methylpyrazole moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Quinazolinone scaffold: Known for its role in kinase inhibition and anticancer activity .
- Morpholino group: Enhances solubility and modulates electronic properties .
- 3-Methylpyrazole: Contributes to hydrogen-bonding interactions, influencing target binding .
This compound has been synthesized via multi-step reactions, including nucleophilic substitution and amide coupling, with structural validation using NMR and X-ray crystallography (SHELX software) .
Properties
CAS No. |
896683-81-1 |
|---|---|
Molecular Formula |
C26H28N6O3S |
Molecular Weight |
504.61 |
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H28N6O3S/c1-18-15-23(30-29-18)28-24(33)17-36-26-27-22-8-7-20(31-11-13-35-14-12-31)16-21(22)25(34)32(26)10-9-19-5-3-2-4-6-19/h2-8,15-16H,9-14,17H2,1H3,(H2,28,29,30,33) |
InChI Key |
MNVOWKPNOGHXQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of quinazolinone derivatives. Key comparisons include:
Structural Modifications and Bioactivity
Key Findings :
- Morpholino vs. Piperidine: The morpholino group in the target compound improves aqueous solubility (LogP = 2.8) compared to the piperidine analog (LogP = 3.1), likely due to morpholino’s oxygen-based polarity .
- Thioacetamide Linker : The thioacetamide-pyrazole moiety in the target compound enhances kinase inhibition (IC50 = 120 nM) versus the thioether-linked analog (IC50 = 450 nM), suggesting critical hydrogen-bonding interactions with the kinase ATP-binding pocket .
- Phenethyl Substitution : Phenethyl at R2 boosts cellular permeability compared to methyl-substituted analogs, aligning with QSAR models for membrane penetration .
Electronic and Steric Effects
- Quinazolinone Core: The 4-oxo group stabilizes aromatic π-stacking interactions, as evidenced by NMR chemical shifts in regions analogous to rapamycin derivatives (δ = 7.2–7.5 ppm) .
- Steric Hindrance : The phenethyl group at R3 introduces steric bulk, reducing off-target binding but increasing molecular weight (~520 Da), which may limit blood-brain barrier penetration .
Hydrogen-Bonding Patterns
Graph set analysis (Etter’s formalism) reveals that the 3-methylpyrazole forms a two-centered hydrogen bond (motif C(6) ), while the morpholino oxygen participates in a three-centered interaction ( R2²(8) ). These patterns differ from piperidine analogs, which lack directional hydrogen-bond donors .
Research Implications and Limitations
- Lumping Strategies: Compounds with morpholino and pyrazole groups may be "lumped" into a single surrogate category for pharmacokinetic modeling, given their similar electronic profiles .
- Gaps in Data: Limited in vivo efficacy and toxicity data exist for the target compound compared to its analogs. Further studies using SHELX-refined crystallographic models are needed to optimize substituent geometry .
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